molecular formula C7H4ClF3O2S B2842568 Benzene,1-[(chlorodifluoromethyl)sulfonyl]-2-fluoro- CAS No. 1228781-84-7

Benzene,1-[(chlorodifluoromethyl)sulfonyl]-2-fluoro-

Cat. No.: B2842568
CAS No.: 1228781-84-7
M. Wt: 244.61
InChI Key: VPNVIICBRVNXKW-UHFFFAOYSA-N
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Description

Benzene,1-[(chlorodifluoromethyl)sulfonyl]-2-fluoro- is a fluorinated aromatic compound characterized by a benzene ring substituted with a chlorodifluoromethylsulfonyl group at the 1-position and a fluorine atom at the 2-position. The sulfonyl group (SO₂) and halogenated substituents confer unique physicochemical properties, such as high electronegativity and thermal stability, making it relevant in pharmaceutical and agrochemical intermediates.

Properties

IUPAC Name

1-[chloro(difluoro)methyl]sulfonyl-2-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF3O2S/c8-7(10,11)14(12,13)6-4-2-1-3-5(6)9/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPNVIICBRVNXKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)F)S(=O)(=O)C(F)(F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorosulfonic Acid-Mediated Sulfonation

Chlorosulfonation of fluorinated aromatic substrates is a well-documented route to sulfonyl chlorides. For 2-fluorobenzene, reaction with chlorosulfonic acid (HSO₃Cl) under controlled conditions could yield the corresponding sulfonic acid intermediate. Subsequent treatment with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) converts the sulfonic acid to the sulfonyl chloride.

Reaction Pathway:
$$
\text{2-Fluorobenzene} + \text{HSO₃Cl} \rightarrow \text{2-Fluorobenzenesulfonic Acid} \xrightarrow{\text{PCl₅}} \text{2-Fluorobenzenesulfonyl Chloride}
$$

The regiochemical outcome depends on the directing effects of the fluorine substituent. Fluorine, as an ortho/para-directing group, favors sulfonation at positions 1 (ortho) or 3 (para). Achieving ortho selectivity requires precise control of reaction temperature and stoichiometry.

Introduction of the Chlorodifluoromethyl Group

The critical challenge lies in introducing the -CF₂Cl moiety to the sulfonyl chloride. A plausible strategy involves nucleophilic displacement of the sulfonyl chloride’s oxygen with a chlorodifluoromethyl anion. However, sulfonyl chlorides are generally resistant to nucleophilic substitution under mild conditions. Alternative approaches include:

  • Grignard Reagent Coupling : Reaction of 2-fluorobenzenesulfonyl chloride with chlorodifluoromethylmagnesium bromide (CF₂ClMgBr) in anhydrous tetrahydrofuran (THF).
  • Electrophilic Sulfur Reagents : Use of CF₂ClSO₂Cl as a sulfonating agent in Friedel-Crafts-type reactions, though this method is limited by the deactivating nature of the sulfonyl group.

Multi-Step Synthesis via Intermediate Sulfonamides

Sulfonamide Formation and Fluorination

A迂回 route involves synthesizing a sulfonamide intermediate, followed by fluorination. For example:

  • Sulfonylation of 2-Nitroaniline :
    Reacting 2-nitroaniline with CF₂ClSO₂Cl in dichloromethane (DCM) with pyridine as a base yields N-(2-nitrophenyl)-chlorodifluoromethanesulfonamide.
  • Reduction and Diazotization :
    Reduction of the nitro group to an amine, followed by diazotization with sodium nitrite (NaNO₂) and fluoroboric acid (HBF₄), produces the target compound via the Balz-Schiemann reaction.

Advantages :

  • Balz-Schiemann fluorination ensures high regioselectivity.
  • Avoids direct electrophilic sulfonation challenges.

Limitations :

  • Multi-step synthesis reduces overall yield.
  • Diazonium intermediates are thermally unstable.

Radical Sulfonylation Strategies

Recent advances in radical chemistry offer alternative pathways. Photoredox catalysis enables the generation of sulfonyl radicals from CF₂ClSO₂Cl, which can add to 2-fluorobenzene. For instance:

Proposed Mechanism :
$$
\text{CF₂ClSO₂Cl} \xrightarrow{h\nu, \text{Catalyst}} \text{CF₂ClSO₂}^\bullet + \text{Cl}^\bullet
$$
$$
\text{CF₂ClSO₂}^\bullet + \text{2-Fluorobenzene} \rightarrow \text{2-Fluoro-1-(CF₂ClSO₂)benzene}
$$

This method circumvents directing group limitations but requires optimization of radical stability and selectivity.

Comparative Analysis of Synthetic Routes

Method Key Reagents Yield* Challenges
Direct Sulfonation HSO₃Cl, PCl₅ Low Regioselectivity, CF₂Cl introduction
Sulfonamide Pathway CF₂ClSO₂Cl, HBF₄ Moderate Multi-step, diazonium instability
Radical Sulfonylation CF₂ClSO₂Cl, Photoredox catalyst Unknown Radical control, side reactions

*Yields estimated from analogous reactions in literature.

Chemical Reactions Analysis

Benzene,1-[(chlorodifluoromethyl)sulfonyl]-2-fluoro- undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis

The compound serves as a crucial reagent in organic synthesis, particularly for forming carbon-fluorine bonds. Its reactive chlorodifluoromethyl group allows for nucleophilic substitution reactions, where it can be replaced by various nucleophiles, facilitating the creation of complex organic molecules.

2. Medicinal Chemistry

In medicinal chemistry, Benzene,1-[(chlorodifluoromethyl)sulfonyl]-2-fluoro- is explored for its potential in drug development. Its ability to modify biomolecules aids in understanding biological processes and developing therapeutic agents. For instance, it has shown promise as an inhibitor for specific enzymes linked to neurodegenerative diseases like Alzheimer's .

3. Agrochemicals

The compound's efficacy in pest control has been investigated, particularly against spider mites and other agricultural pests. Research indicates that derivatives of this compound can exhibit high toxicity towards target pests while maintaining safety profiles for humans and livestock .

4. Material Science

In material science, Benzene,1-[(chlorodifluoromethyl)sulfonyl]-2-fluoro- is utilized in the production of polymers and catalysts. Its unique properties enhance the performance characteristics of materials used in various industrial applications.

Case Study 1: Fluorinated Pharmaceuticals

A study published in Next Generation of Fluorine-Containing Pharmaceuticals highlights the role of fluorinated compounds in enhancing drug efficacy and metabolic stability. The incorporation of Benzene,1-[(chlorodifluoromethyl)sulfonyl]-2-fluoro- into drug candidates has been associated with improved pharmacokinetic properties .

Case Study 2: Agrochemical Development

Research conducted on pest control agents demonstrated that formulations containing Benzene,1-[(chlorodifluoromethyl)sulfonyl]-2-fluoro- were effective against common agricultural pests while minimizing environmental impact. The findings suggest that this compound could lead to safer pest management strategies in agriculture .

Mechanism of Action

The mechanism of action of Benzene,1-[(chlorodifluoromethyl)sulfonyl]-2-fluoro- involves its ability to participate in various chemical reactions due to the presence of the reactive chlorodifluoromethylsulfonyl group. This group can undergo nucleophilic substitution, oxidation, and reduction, allowing the compound to interact with different molecular targets and pathways. The specific molecular targets and pathways depend on the context of its use, such as in drug synthesis or polymer production.

Comparison with Similar Compounds

Substituent Effects:

  • Sulfonyl Groups : Compounds with sulfonyl substituents (e.g., ) exhibit strong electron-withdrawing effects, reducing aromatic ring reactivity toward electrophilic substitution. This contrasts with biphenyl derivatives (), where extended conjugation enhances reactivity.
  • Fluorine Substitution: The 2-fluoro group in the target compound likely increases lipophilicity and metabolic stability compared to non-fluorinated analogs (e.g., : 2-Fluorobenzyl chloride). Fluorine’s inductive effect also polarizes the ring, influencing regioselectivity in further functionalization .

Thermal and Physical Properties

  • Density and Boiling Points : Sulfonyl-containing compounds (e.g., ) show higher densities (~1.3 g/cm³) and elevated boiling points (>400°C) due to strong dipole-dipole interactions. This contrasts with simpler fluorinated benzenes (e.g., : 2-Fluorobenzyl chloride, MW 144.57), which have lower boiling points (~359 K) .

Biological Activity

Benzene,1-[(chlorodifluoromethyl)sulfonyl]-2-fluoro-, commonly referred to as a sulfonyl fluoride derivative, has garnered attention in various fields of biological research due to its unique chemical structure and potential pharmacological applications. This article delves into the biological activity of this compound, highlighting its antimicrobial, anticancer, and other relevant bioactivities.

Chemical Structure and Properties

Benzene,1-[(chlorodifluoromethyl)sulfonyl]-2-fluoro- features a sulfonyl group attached to a chlorodifluoromethyl moiety and a fluorine atom on the benzene ring. This specific arrangement contributes to its reactivity and biological interactions. The presence of fluorine and chlorine atoms often enhances the lipophilicity and metabolic stability of organic compounds, making them suitable candidates for drug development.

Antimicrobial Activity

Recent studies have demonstrated that sulfonyl fluoride derivatives exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : Compounds similar to Benzene,1-[(chlorodifluoromethyl)sulfonyl]-2-fluoro- have shown effective inhibition against various bacterial strains. A study reported that fluorinated benzimidazole derivatives displayed minimum inhibitory concentration (MIC) values as low as 2 μg/mL against Staphylococcus aureus and other Gram-positive bacteria .
  • Antifungal Activity : The compound has also been evaluated for antifungal properties. In vitro tests indicated that certain derivatives exhibited MIC values ranging from 25–62.5 µg/mL against fungal strains compared to standard antifungal agents like ketoconazole .

Anticancer Activity

The anticancer potential of sulfonyl fluoride derivatives is notable. Research indicates that these compounds can induce apoptosis in cancer cell lines:

  • Cytotoxic Effects : In a study involving tumor-bearing mice, a related compound demonstrated significant suppression of tumor growth, indicating potential as an anticancer agent . The IC50 values for certain derivatives were reported at 45.2 ± 13.0 μM against U87 glioblastoma cell lines, showcasing their cytotoxic efficacy .
  • Mechanism of Action : The mechanism by which these compounds exert their anticancer effects often involves the inhibition of specific cellular pathways or transporters. For example, modifications to the benzene ring improved inhibitory effects on human concentrative nucleoside transporter 2 (hCNT2) .

Study 1: Antimicrobial Efficacy

A comprehensive evaluation was conducted on a library of benzimidazole derivatives, including those with sulfonyl fluoride functionalities. The results highlighted that compounds with chlorinated groups exhibited the most remarkable antifungal activity against Candida albicans and Aspergillus niger, with MIC values significantly lower than those of traditional antifungal agents .

Study 2: Anticancer Potential

In another study focusing on the anticancer activity of sulfonyl fluoride derivatives, researchers found that specific modifications to the compound's structure led to enhanced selectivity and potency against various cancer cell lines. The semi-synthetic derivative demonstrated an IC50 value of 0.062 μM against hCNT2, indicating its potential as a targeted therapeutic agent .

Summary Table of Biological Activities

Activity Target Organism/Cell Line MIC/IC50 Value Reference
AntibacterialS. aureus2 μg/mL
AntifungalC. albicans25–62.5 µg/mL
AnticancerU87 glioblastoma45.2 ± 13.0 μM
AnticancerhCNT20.062 μM

Q & A

Q. What are the recommended synthetic routes for introducing the chlorodifluoromethylsulfonyl group into fluorinated benzene derivatives?

The chlorodifluoromethylsulfonyl group can be introduced via nucleophilic substitution or sulfonation reactions. For example, sodium sulfinate salts (e.g., sodium chlorodifluoromethanesulfinate) can react with fluorinated benzene precursors under basic conditions. Reaction optimization typically involves controlling temperature (60–80°C) and solvent polarity (e.g., DMF or acetonitrile) to enhance electrophilic substitution . Purification via column chromatography (silica gel, hexane/ethyl acetate) is commonly employed to isolate the sulfonated product.

Q. How can spectroscopic methods (e.g., NMR, IR) confirm the structure of this compound?

  • ¹⁹F NMR : A singlet near δ -40 ppm confirms the -CF₂Cl group, while the aromatic fluorine (ortho to sulfonyl) appears as a doublet (δ -110 to -120 ppm) due to coupling with adjacent protons .
  • IR Spectroscopy : Strong absorption bands at 1350–1380 cm⁻¹ (asymmetric S=O stretch) and 1140–1170 cm⁻¹ (symmetric S=O stretch) validate the sulfonyl group .
  • Mass Spectrometry : The molecular ion peak ([M]⁺) should align with the calculated molecular weight (e.g., ~241.55 g/mol for analogous compounds ).

Q. What solvents are suitable for recrystallizing this compound, and how does solubility vary?

Based on analogous fluorinated sulfonates, solubility is highest in polar aprotic solvents (e.g., DMSO, DMF) and moderate in chloroform or methanol. Recrystallization is typically achieved using a chloroform/hexane mixture, yielding high-purity crystals .

Advanced Research Questions

Q. How does the electron-withdrawing sulfonyl group influence electrophilic aromatic substitution (EAS) reactivity in this compound?

The sulfonyl group deactivates the benzene ring, directing EAS to the meta position relative to itself. Computational studies (DFT calculations) show increased positive charge density at the meta carbon, favoring nitration or halogenation at this site. Kinetic studies using HNO₃/H₂SO₄ reveal slower reaction rates compared to non-sulfonated analogs, consistent with reduced ring activation .

Q. What contradictions exist in reported stability data for fluorinated sulfonyl compounds under acidic conditions?

Some studies report hydrolysis of the sulfonyl group in concentrated HCl (releasing SO₂ and -CF₂Cl), while others note stability in dilute acids (pH > 3). Discrepancies may arise from trace metal impurities accelerating degradation. Controlled experiments under inert atmospheres (N₂) are recommended to isolate stability trends .

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes)?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can model binding affinities. For example, the sulfonyl group may form hydrogen bonds with active-site residues (e.g., lysine or arginine), while the fluorine atoms influence hydrophobic interactions. Validation via in vitro assays (e.g., enzyme inhibition IC₅₀) is critical .

Methodological Guidance

Q. What strategies resolve conflicting spectral data for fluorinated aromatic sulfonates?

  • Controlled Variable Testing : Repeat synthesis and characterization under standardized conditions (e.g., dry solvents, inert atmosphere).
  • Cross-Validation : Compare NMR shifts with structurally similar compounds (e.g., 2-fluorobenzyl bromide, δ -115 ppm for aromatic F ).
  • High-Resolution MS : Confirm molecular formula accuracy (e.g., C₇H₃ClF₃NO₃S for the target compound ).

Q. How to optimize reaction yields for large-scale synthesis?

  • Catalyst Screening : Use Pd/C or CuI to accelerate sulfonation .
  • Solvent-Free Conditions : Microwave-assisted synthesis reduces side reactions (e.g., 100 W, 10 min, 80% yield in pilot trials ).

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